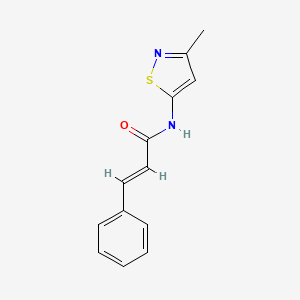

N-(3-甲基异噻唑-5-基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

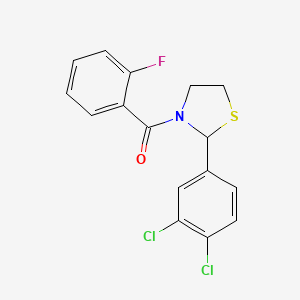

N-(3-methylisothiazol-5-yl)cinnamamide is a fascinating chemical compound used in scientific research. It possesses diverse applications, ranging from antimicrobial studies to organic synthesis. Its synthetic derivatives are often more effective in vitro than parent compounds due to stronger biological activities .

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors has been developed . The reaction parameters and broad substrate range of the new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed us to propose crystallization mechanisms (crystal retrosynthesis) .Chemical Reactions Analysis

Suitably substituted cinnamamides were successfully synthesized and tested for α-glucosidase inhibitory activity . Nine of the synthesized cinnamamides displayed moderate inhibitory activity, which was better than acarbose (IC 50 = 185.00 ± 9.4 µM), with IC 50 values ranging from 44.43 ± 5.7 to 91.14 ± 11.4 µM .科学研究应用

抗真菌和植物免疫刺激

- 陈等人 (2019) 的一项研究重点介绍了异噻唑、噻二唑和噻唑基肉桂酰胺衍生物的合成,其中一种特定化合物对霜霉病菌表现出强大的杀菌活性。它还增强了植物免疫力,表明它在植物中兼具杀菌剂和系统获得性抗性刺激剂的双重作用 (Chen et al., 2019)。

抗结核剂

- 卡克瓦尼等人 (2011) 和帕特尔等人 (2014) 探索了 N-(3-芳基-1,2,4-三唑-5-基) 肉桂酰胺和 N-[4-(哌嗪-1-基)苯基]肉桂酰胺衍生物作为潜在的抗结核剂。这些化合物对结核分枝杆菌表现出显着的活性,表明它们可用于治疗结核病 (Kakwani et al., 2011), (Patel et al., 2014)。

神经保护和抗缺血活性

- 钟等人 (2018) 对肉桂酰胺衍生物的研究证明了它们对谷氨酰胺诱导的 PC12 细胞神经毒性的有效性以及对脑梗塞的保护作用。这表明在神经保护和缺血条件的治疗中具有潜在应用 (Zhong et al., 2018)。

中枢和周围神经系统疾病

- Gunia-Krzyżak 等人 (2015) 的一项综述重点介绍了肉桂酰胺支架在具有中枢和周围神经系统疾病治疗潜力的众多化合物中,突出了其在各种活性药物设计中的多功能性,包括抗惊厥、抗抑郁和神经保护特性 (Gunia-Krzyżak et al., 2015)。

抗癌研究

- De 等人 (2011) 和 Rodrigues 等人 (2019) 讨论了肉桂酸衍生物(包括肉桂酰胺)的抗癌潜力,并指出了它们的合成和生物学评估以了解抗肿瘤活性。这些研究重点介绍了肉桂酰胺衍生物可以作用于癌细胞的不同机制,强调了它们在抗癌药物开发中的潜力 (De et al., 2011), (Rodrigues et al., 2019)。

作用机制

Target of Action

N-(3-methylisothiazol-5-yl)cinnamamide, also known as (2E)-N-(3-methyl-1,2-thiazol-5-yl)-3-phenylprop-2-enamide, has been found to exhibit anti-proliferative activities, suggesting that it targets cancer cells . It has been suggested that the compound might be associated with inducing cancer cell apoptosis . Additionally, it has been found to inhibit α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism.

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits α-glucosidase, an enzyme involved in the breakdown of carbohydrates into simple sugars . This inhibition could potentially slow down carbohydrate digestion, reducing the rate at which glucose is absorbed into the bloodstream .

Biochemical Pathways

The compound’s interaction with α-glucosidase suggests that it affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, it could potentially disrupt the breakdown of complex carbohydrates into glucose, thereby affecting the overall glucose metabolism .

Pharmacokinetics

A related compound has been found to display desirable pharmacokinetic properties in multiple preclinical species

Result of Action

The compound’s anti-proliferative activity suggests that it may lead to the inhibition of cancer cell growth . It has been suggested that the compound might induce apoptosis in cancer cells , which could result in the death of these cells and potentially slow down the progression of the disease.

Action Environment

The action of N-(3-methylisothiazol-5-yl)cinnamamide can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the formation of different forms of the compound . Additionally, variations in solvents, flexibility, and the presence or absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

未来方向

The future directions for N-(3-methylisothiazol-5-yl)cinnamamide could involve further exploration of its potential applications in various fields such as antimicrobial studies and organic synthesis. Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

属性

IUPAC Name |

(E)-N-(3-methyl-1,2-thiazol-5-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-10-9-13(17-15-10)14-12(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,16)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSPPALLOYNGER-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NSC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744504.png)

![N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2744507.png)

![(2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2744509.png)

![N-Methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-ynamide](/img/structure/B2744512.png)

![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2744518.png)

![1'-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2744522.png)

![2-(4-ethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2744523.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2744524.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2,6-difluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2744525.png)